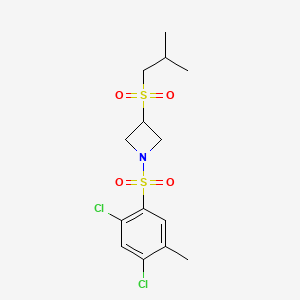

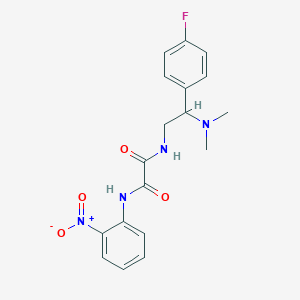

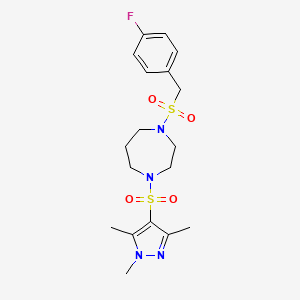

N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles. Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Molecular Structure Analysis

The structural analyses revealed that the molecules are coumarin derivatives with a phenylamide substituent at position 3 of the coumarin ring . The molecules display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules .Chemical Reactions Analysis

2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles. Researchers discovered several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms .Applications De Recherche Scientifique

G Protein-Coupled Receptor (GPR35) Agonist

One significant application of chromene derivatives is their role as potent and selective agonists for GPR35, an orphan G protein-coupled receptor. The study by Thimm et al. (2013) developed 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid as a high-affinity radioligand for GPR35, showcasing its utility in receptor binding and β-arrestin assays, potentially advancing GPR35-targeted therapeutic research (Thimm, Funke, Meyer, & Müller, 2013).

Crystal Structure and Polymorphism

Research by Reis et al. (2013) on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives emphasizes the importance of crystallography in understanding the structural nuances of chromene compounds. The study provides insight into the crystal structure, anti-rotamer conformation, and polymorphism, which are crucial for the development of chromene-based materials and drugs (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Alzheimer's Disease Research

Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system, investigating their biological activities against Alzheimer's disease. Their research found that certain derivatives exhibited good anti-acetylcholinesterase activity and neuroprotective effects, highlighting the therapeutic potential of chromene derivatives in Alzheimer's disease management (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017).

Material Science Applications

Nechifor (2009) explored the synthesis and properties of novel poly(coumarin-amide)s using chromene-based diacids, leading to the creation of photosensitive polymers with high thermal stability and potential applications in the development of advanced materials with specific optical properties (Nechifor, 2009).

Antioxidant and Antibacterial Agents

Subbareddy and Sumathi (2017) developed a protocol for synthesizing chromene-3-carboxamide derivatives, demonstrating their antioxidant and antibacterial properties. This research underscores the potential of chromene compounds in creating new treatments for infections and oxidative stress-related conditions (Subbareddy & Sumathi, 2017).

Mécanisme D'action

Orientations Futures

2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles. This review is consequently an endeavor to highlight the diverse synthetic strategies, synthetic mechanism, various biological profiles, and SARs regarding the bioactive heterocycle, 2H/4H-ch . The presented scaffold work compiled in this article will be helpful to the scientific community for designing and developing potent leads of 2H/4H-ch analogs for their promising biological activities .

Propriétés

IUPAC Name |

N-butyl-6-methoxy-N-methyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-5-8-17(2)15(18)13-10-11-9-12(20-3)6-7-14(11)21-16(13)19/h6-7,9-10H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPDPLVKFWLVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

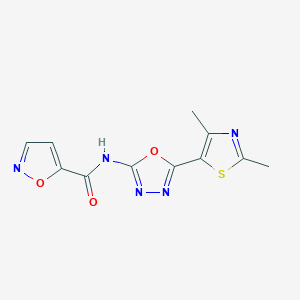

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2828635.png)

![methyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2828648.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)